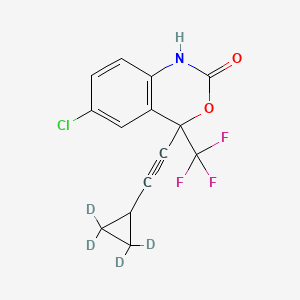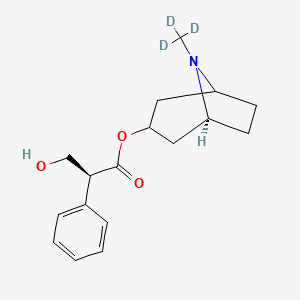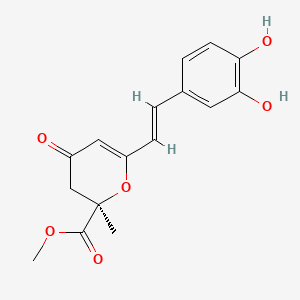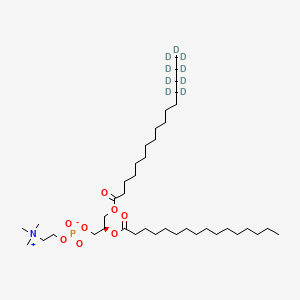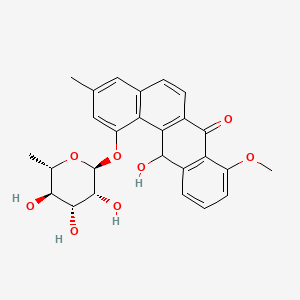
Saccharothrixin K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saccharothrixin K is a glycosylated saccharothrixin, a type of aromatic polyketide produced by the rare marine actinomycete Saccharothrix sp. This compound has shown moderate inhibition against Helicobacter pylori and Staphylococcus aureus . This compound is part of a family of compounds known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Saccharothrixin K involves the biosynthetic gene cluster from Saccharothrix sp. This cluster encodes several distinct subclasses of oxidoreductases, which are crucial for the production of polycyclic aromatic polyketides with unusual redox modifications
Industrial Production Methods
Industrial production of this compound would likely involve fermentation processes using Saccharothrix sp. strains. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, would be essential to maximize yield. Genetic engineering techniques could also be employed to enhance the production of this compound by overexpressing key biosynthetic genes.
Análisis De Reacciones Químicas
Types of Reactions
Saccharothrixin K undergoes various chemical reactions, including glycosylation, oxidation, and reduction. These reactions are facilitated by the enzymes encoded in its biosynthetic gene cluster .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and glycosyl donors. The specific conditions for these reactions depend on the desired modifications and the enzymes involved.
Major Products
The major products formed from the reactions involving this compound include various glycosylated derivatives and oxidized or reduced forms of the compound. These products can exhibit different biological activities and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Saccharothrixin K involves its interaction with bacterial cell membranes. The glycosylated structure of the compound allows it to bind to specific targets on the bacterial surface, disrupting membrane integrity and leading to cell death . The exact molecular targets and pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
. These compounds share similar biosynthetic pathways and structural features but differ in their specific glycosylation patterns and biological activities. Saccharothrixin K is unique due to its specific glycosylation, which contributes to its moderate antibacterial activity .
Propiedades
Fórmula molecular |
C26H26O8 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
12-hydroxy-8-methoxy-3-methyl-1-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-12H-benzo[a]anthracen-7-one |
InChI |
InChI=1S/C26H26O8/c1-11-9-13-7-8-15-20(23(29)14-5-4-6-16(32-3)19(14)22(15)28)18(13)17(10-11)34-26-25(31)24(30)21(27)12(2)33-26/h4-10,12,21,23-27,29-31H,1-3H3/t12-,21-,23?,24+,25+,26-/m0/s1 |
Clave InChI |
QGBUJDIYJGZTSW-NEQZVEPQSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC3=C2C4=C(C=C3)C(=O)C5=C(C4O)C=CC=C5OC)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC(=CC3=C2C4=C(C=C3)C(=O)C5=C(C4O)C=CC=C5OC)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


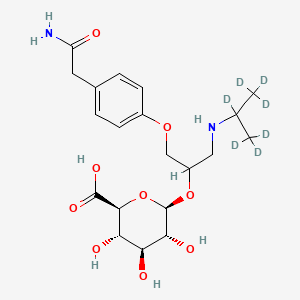




![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

